![molecular formula C6H13NO B185797 (2R,6R)-2,6-Dimethylmorpholine CAS No. 171753-74-5](/img/structure/B185797.png)
(2R,6R)-2,6-Dimethylmorpholine
Overview
Description
“(2R,6R)-2,6-Dimethylmorpholine” is a chemical compound. It is a metabolite of ketamine . It has been studied for its potential antidepressant effects .
Synthesis Analysis
“(2R,6R)-2,6-Dimethylmorpholine” is a metabolite of ketamine and norketamine . A variant of the cytochrome P450 monooxygenase 154E1 (CYP154E1) from Thermobifida fusca YX was used to construct a variant that enabled the effective two-step synthesis of the potential antidepressant (2R,6R)-hydroxynorketamine .Molecular Structure Analysis
The molecular formula of “(2R,6R)-2,6-Dimethylmorpholine” is C6H13NS . The average mass is 131.239 Da and the monoisotopic mass is 131.076874 Da .Chemical Reactions Analysis
“(2R,6R)-2,6-Dimethylmorpholine” has been found to have antidepressant-like effects in mice . It has also been found to suppress calcium responses and CGRP overexpression in cultured DRG neurons elicited by the agonists of TRPA1 or/and TRPV1 .Physical And Chemical Properties Analysis
The density of “(2R,6R)-2,6-Dimethylmorpholine” is 0.9±0.1 g/cm3. It has a boiling point of 189.3±15.0 °C at 760 mmHg. The vapour pressure is 0.6±0.4 mmHg at 25°C. The enthalpy of vaporization is 42.5±3.0 kJ/mol. The flash point is 68.3±20.4 °C .Scientific Research Applications
Neuropharmacology
Emerging evidence suggests that (2R,6R)-2,6-Dimethylmorpholine may play a role in mediating the behavioral effects of ketamine and its metabolite (2R,6R)-hydroxynorketamine in subjects with major depressive disorder. This implicates the compound in the modulation of the endogenous opioid system .
Psychiatric Disorder Research
The compound’s influence on kappa opioid receptors has been implicated in the behavioral activity of ketamine and its metabolites. This supports its potential role in researching psychiatric disorders, particularly in understanding the mechanisms underlying the antidepressant activity of ketamine .
Pharmacodynamics
(2R,6R)-2,6-Dimethylmorpholine’s interaction with opioid receptors suggests its utility in pharmacodynamic studies. It could be used to investigate the dynamics of drug action, particularly in the context of opioid receptor function and its dysregulation in psychiatric disorders .
Mechanism of Action
Target of Action
The primary target of (2R,6R)-2,6-Dimethylmorpholine, also known as (2R,6R)-hydroxynorketamine (HNK), is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) in the brain . This receptor plays a crucial role in synaptic transmission and plasticity, which are essential for learning and memory .
Mode of Action
(2R,6R)-HNK interacts with AMPARs, leading to an increase in glutamate release probability . This interaction enhances excitatory synaptic transmission in the hippocampus, a region of the brain involved in emotion and memory .
Biochemical Pathways
(2R,6R)-HNK affects several biochemical pathways. It significantly changes 49 metabolites and associated pathways implicated in fundamental mitochondrial functions such as the TCA cycle, branched-chain amino acid biosynthetic pathway, glycoxylate metabolic pathway, and fatty acid β-oxidation . It also influences the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which controls various neuronal functions .
Pharmacokinetics
The pharmacokinetics of (2R,6R)-HNK involves its administration via a slow-infusion intravenous (IV) route . The single ascending dose (SAD) study conducted in healthy volunteers showed that the drug has standard safety and pharmacokinetics (PK) properties . The doses ranged from 0.1 mg/kg to 4.0 mg/kg, and the drug was diluted into a 53 mL total volume of formulant .
Result of Action
The molecular and cellular effects of (2R,6R)-HNK’s action include a rapid and sustained antidepressant-like effect . This effect is thought to be mediated by the release of brain-derived neurotrophic factor (BDNF) in the medial prefrontal cortex (mPFC), which is required for the antidepressant-like effects of (2R,6R)-HNK .
Action Environment
The action, efficacy, and stability of (2R,6R)-HNK can be influenced by various environmental factors. For instance, the drug’s antidepressant effects require activity-dependent BDNF signaling . .
Safety and Hazards
properties
IUPAC Name |
(2R,6R)-2,6-dimethylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVIQLPOGUDBSU-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308806 | |
Record name | trans-2,6-Dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-2,6-Dimethylmorpholine | |
CAS RN |
6485-45-6, 171753-74-5 | |
Record name | trans-2,6-Dimethylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6485-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethylmorpholine, (2R,6R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171753745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2,6-Dimethylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101308806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(2R,6R)-2,6-dimethylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIMETHYLMORPHOLINE, (2R,6R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S632XG138S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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